molecular formula C18H13F2N3 B12612148 2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)butanedinitrile CAS No. 648893-77-0

2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)butanedinitrile

Cat. No.: B12612148
CAS No.: 648893-77-0
M. Wt: 309.3 g/mol
InChI Key: YERBKMRTURGFJT-UHFFFAOYSA-N
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Description

2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)butanedinitrile is a complex organic compound characterized by its unique structure, which includes two fluorophenyl groups attached to a central amino-methylidene-butanedinitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)butanedinitrile typically involves the alkylation of cyanothioacetamide with benzyl chloride in the presence of a base such as potassium hydroxide in a solvent like dimethylformamide (DMF). This reaction yields the desired compound through a series of intermediate steps .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)butanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)butanedinitrile has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)butanedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)ethanedinitrile
  • 2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)propanedinitrile

Uniqueness

Compared to similar compounds, 2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)butanedinitrile is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

CAS No.

648893-77-0

Molecular Formula

C18H13F2N3

Molecular Weight

309.3 g/mol

IUPAC Name

2-[[bis(4-fluorophenyl)methylamino]methylidene]butanedinitrile

InChI

InChI=1S/C18H13F2N3/c19-16-5-1-14(2-6-16)18(15-3-7-17(20)8-4-15)23-12-13(11-22)9-10-21/h1-8,12,18,23H,9H2

InChI Key

YERBKMRTURGFJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)NC=C(CC#N)C#N)F

Origin of Product

United States

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